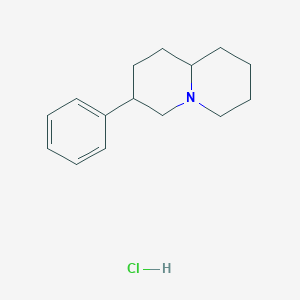

3-Phenylquinolizidine hydrochloride

Description

Historical Perspectives on Quinolizidine (B1214090) Alkaloids as Research Targets

The investigation of quinolizidine alkaloids dates back to the early 20th century, with the isolation of sparteine and lupinine (B175516) from plants of the Lupinus genus. nih.gov These initial discoveries spurred further research into the rich chemical diversity of this alkaloid family, which is predominantly found in the Fabaceae (legume) family. nih.gov Historically, the primary role of these compounds in plants was identified as a defense mechanism against herbivores and pathogens. nih.gov

Over the years, more than 200 quinolizidine alkaloids have been identified and categorized into several structural types, including the lupinine, sparteine, matrine (B1676216), and cytisine types, among others. researchgate.net Early research focused on the isolation, structure elucidation, and synthesis of these natural products. The biosynthesis of quinolizidine alkaloids from the amino acid L-lysine has also been a significant area of investigation, unraveling the intricate enzymatic pathways plants use to construct these complex molecules. nih.gov

Contemporary Relevance of 3-Phenylquinolizidine Hydrochloride in Medicinal Chemistry Research

While many quinolizidine alkaloids are of natural origin, synthetic derivatives have emerged as important tools in medicinal chemistry. Among these, this compound, a synthetic derivative, has been a subject of pharmacological interest. Research into 3-arylquinolizidines, a class of compounds that includes the 3-phenyl derivative, has revealed their potential as therapeutic agents.

A key area of investigation for these compounds has been their effects on the central nervous system. Studies have demonstrated that various 3-arylquinolizidine derivatives possess antidepressant and anticonvulsant activities. nih.gov This has positioned the 3-phenylquinolizidine scaffold as a promising starting point for the development of new drugs targeting neurological and psychiatric disorders. The hydrochloride salt form of the compound is typically utilized to improve its solubility and stability for research and potential pharmaceutical applications.

| Compound Class | Observed Biological Activities | Potential Therapeutic Areas |

|---|---|---|

| 3-Arylquinolizidines | Antidepressant, Anticonvulsant | Depression, Epilepsy |

Overview of Advanced Research Domains Pertaining to Phenylquinolizidines

The foundational research into the biological activities of phenylquinolizidines has paved the way for their exploration in more advanced research domains. While specific contemporary research on this compound is limited in publicly available literature, the broader class of synthetic quinolizidine derivatives continues to be an area of active investigation.

Advanced research domains pertaining to phenylquinolizidines can be extrapolated from the known activities of the quinolizidine scaffold and the introduction of the phenyl moiety. These areas include:

Neuropharmacology: Building upon the initial findings of antidepressant and anticonvulsant effects, current research may focus on elucidating the precise molecular mechanisms of action. This could involve studies on neurotransmitter systems, ion channels, and receptor interactions.

Drug Design and Discovery: The 3-phenylquinolizidine framework can serve as a scaffold for the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Computational modeling and structure-activity relationship (SAR) studies are key aspects of this research.

Chemical Synthesis: The development of efficient and stereoselective synthetic routes to 3-phenylquinolizidine and its analogs remains an important area of chemical research. Innovative synthetic methodologies can facilitate the creation of diverse chemical libraries for biological screening.

| Compound Name |

|---|

| This compound |

| Sparteine |

| Lupinine |

| Matrine |

| Cytisine |

Structure

3D Structure of Parent

Properties

CAS No. |

63716-75-6 |

|---|---|

Molecular Formula |

C15H22ClN |

Molecular Weight |

251.79 g/mol |

IUPAC Name |

3-phenyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine;hydrochloride |

InChI |

InChI=1S/C15H21N.ClH/c1-2-6-13(7-3-1)14-9-10-15-8-4-5-11-16(15)12-14;/h1-3,6-7,14-15H,4-5,8-12H2;1H |

InChI Key |

HWCWLOMWKWGDCW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2CC(CCC2C1)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 3 Phenylquinolizidine Hydrochloride

Enantioselective Synthesis of Functionalized Quinolizidine (B1214090) Systems.nih.govacs.org

The ability to control the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which is often the key to its desired therapeutic effect.

Asymmetric Approaches in Phenylquinolizidine Construction.nih.govacs.org

A variety of asymmetric strategies have been developed to construct the quinolizidine framework with high enantiopurity. One notable approach begins with a phenylglycinol-derived δ-lactam, which serves as a versatile chiral building block. acs.org This method allows for the enantioselective synthesis of various piperidine (B6355638), indolizidine, and quinolizidine alkaloids. acs.org For instance, the synthesis of (4R,9aS)-4-methylquinolizidine, a nonnatural base, has been successfully achieved using this strategy. acs.org

Another powerful technique involves an organocatalytic ketone-nitroalkene Michael addition to create an enantiomerically enriched γ-nitroketone. nih.gov This intermediate can then be transformed into functionalized quinolizidines through a sequence of reactions including oxidative ring expansion and reductive ring-opening. nih.gov This methodology has been successfully applied to the synthesis of natural products like (+)-julandine and (+)-cryptopleurine. nih.gov

Control of Stereochemistry in Multicomponent Reactions.researchgate.netnih.govbeilstein-journals.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer an efficient pathway to molecular diversity. rsc.org Controlling stereochemistry in MCRs is a significant challenge, but several strategies have emerged.

The Ugi four-component reaction (U-4CR), for example, can be performed with retention of stereochemistry by using chiral α-amino acid-derived isocyanides. nih.gov Furthermore, combining the Ugi reaction with other transformations, such as a [2+2] enone-olefin photochemical cycloaddition, can lead to the formation of complex polycyclic systems with the creation of multiple stereocenters. nih.gov In many cases, a high degree of diastereoselectivity is observed, yielding only a limited number of diastereomers. nih.gov

The stereochemical outcome of tandem reactions, such as the aza-conjugate addition, can be influenced by the choice of protecting groups on the amine. researchgate.net For instance, the use of a catalytic amount of bismuth(III) triflate can promote an intramolecular aza-Michael addition where the N-protected amino group is less nucleophilic. researchgate.net

Novel Cyclization and Annulation Strategies for the Quinolizidine Core.nih.govmdpi.commit.edu

The construction of the bicyclic quinolizidine core often relies on innovative cyclization and annulation reactions. These strategies aim to build the ring system efficiently and with control over stereochemistry.

Catalytic Approaches to Phenylquinolizidine Formation.mdpi.com

Catalytic methods offer an elegant and atom-economical way to synthesize quinolizidine derivatives. One such approach involves a catalytic asymmetric hydrogenation cascade, which has been utilized for the enantioselective synthesis of quinolizidines and indolizidines. mdpi.com Another strategy employs consecutive nucleophilic cyclizations onto activated amides for the rapid assembly of the quinolizidine framework. mdpi.com

Tandem Reactions in Quinolizidine Scaffold Assembly.researchgate.netnih.gov

Tandem reactions, where multiple bond-forming events occur in a single pot, provide a powerful tool for the rapid construction of complex molecular architectures. A stereoselective formal synthesis of quinolizidine (–)‐217A has been achieved using a combination of a dithiane coupling reaction and an organocatalytic aza‐conjugate addition reaction. chemistryviews.org This tandem approach allows for the efficient and diastereoselective formation of a key trisubstituted piperidine intermediate. chemistryviews.org

Another example is a double asymmetric intramolecular aza-Michael reaction of sulfinyl amines bearing a bis-enone moiety. This sequence, which proceeds with high yields and diastereocontrol, has been applied to the total synthesis of the alkaloids lasubine I and myrtine. rsc.org Microwave-induced cyclization has also been employed to construct the quinolizidine ring. nih.gov

Derivatization and Structural Modification of 3-Phenylquinolizidine.researchgate.netnih.gov

The derivatization of the 3-phenylquinolizidine scaffold allows for the exploration of structure-activity relationships and the development of new analogs with potentially improved properties. The presence of functional groups like hydroxyl and carboxyl groups on the quinolizidine core provides handles for chemical modification. nih.gov

Strategies for derivatization often involve targeting these functional groups. For instance, hydroxyl groups can be derivatized using acyl chlorides, rhodamines, and isocyanates to introduce new functionalities. nih.gov These derivatization reactions can be influenced by the reaction conditions, such as temperature and reaction time. nih.gov

Introduction of Substituents to the Phenylquinolizidine Scaffold

The functionalization of the quinolizidine core is a fundamental step in the development of novel derivatives with specifically designed properties. The structural complexity of the quinolizidine scaffold presents a valuable platform for exploring stereochemistry and creating new synthetic methods. acs.org Modifications to the basic quinolizidine skeleton are typically achieved through chemical reactions such as dehydrogenation, oxygenation, or esterification, which together can generate hundreds of structurally distinct alkaloids. nih.govresearchgate.net

While literature specifically detailing the synthesis of 3-phenylquinolizidine is limited, general strategies can be inferred from related compounds. For example, the synthesis of 2-substituted quinolizidines has been successfully accomplished, introducing various aryl and benzoyl groups onto the ring system. nih.govacs.org In one notable study focusing on 2-aryl-2-hydroxyquinolizidines, the precise spatial arrangement (stereochemistry) of the attached aryl group—whether it was in an axial or equatorial position—was found to significantly influence the compound's biological potency. nih.govacs.org

Potential synthetic routes can also be adapted from methodologies used for related heterocyclic structures like quinolines. A notable method for producing 3-substituted quinolin-4-ones involves a highly selective (regioselective) process of ortho-metallation and subsequent amination. mdpi.com This reaction, a variation of the classic Niementovsky reaction, utilizes an anthranilic acid amide and a ketone to form an intermediate imine, which is then cyclized with a strong base like lithium diisopropylamide (LDA) to create the final 3-substituted product. mdpi.com Palladium-catalyzed carbonylation reactions are another common and effective strategy for synthesizing the quinolin-4-one core. mdpi.com These established methods for substitution at the 3-position in related systems suggest viable pathways for functionalizing the 3-phenylquinolizidine scaffold.

Synthesis of Analogs for Structure-Activity Relationship Studies

The synthesis of chemical analogs is a critical practice in medicinal chemistry, enabling researchers to determine the structure-activity relationships (SAR) of a molecule. nih.govnih.gov This process involves systematically modifying the structure of a parent compound to identify the specific molecular features, known as pharmacophores, that are essential for its biological activity. For the quinolizidine alkaloid family, SAR studies are vital for discovering new bioactive frameworks that could be developed for pharmacological or agricultural uses. acs.orgnih.gov

The quinolizidine alkaloids, with prominent members including matrine (B1676216), sparteine, and lupanine, offer a rich basis for SAR investigations. nih.govnih.gov This class of compounds is characterized by significant structural diversity, featuring numerous substituted variations and multiple stereocenters on the core quinolizidine scaffold. acs.org For instance, lupanine-type alkaloids are frequently substituted at the C-3, C-4, and C-5 positions of ring A and the C-12, C-13, and C-15 positions of ring D. acs.org Matrine-type alkaloids contain a distinctive tetracyclic structure with four adjacent stereogenic centers; different spatial orientations of the hydrogen atoms at these centers give rise to distinct molecular structures. acs.orgnih.gov

By generating a library of analogs with targeted modifications at these positions, scientists can systematically assess the functional impact of each structural change. An SAR study on 2-substituted quinolizidines, for example, found a substantial difference in biological activity between the epimers of 2-(4-fluorobenzoyl) quinolizidine, highlighting the critical role of stereochemistry. nih.govacs.org The ultimate aim of these studies is to construct a detailed understanding of how factors like substituent placement, stereochemistry, and electronic properties affect the molecule's interaction with biological targets, such as nicotinic acetylcholine (B1216132) receptors. researchgate.net This knowledge is instrumental in guiding the rational design of new, more effective analogs. nih.gov

| Alkaloid Type | Core Structure | Common Substitution Positions |

|---|---|---|

| Lupanine-Type | Tetracyclic, formed by two quinolizidine units with a carbonyl group. | Ring A (C-3, C-4, C-5), Ring D (C-12, C-13, C-15). acs.org |

| Sparteine-Type | Tetracyclic, formed by two quinolizidine units without a carbonyl group. nih.gov | Characterized by stereochemistry at C-6 and C-11. nih.gov |

| Matrine-Type | Tetracyclic, with four contiguous stereogenic centers. acs.orgnih.gov | Variations in stereochemistry at C-5, C-6, C-7, and C-11. acs.orgnih.gov |

Biosynthetic Pathways and Precursors of Quinolizidine Alkaloids

Quinolizidine alkaloids (QAs) are specialized metabolites that are naturally produced in a variety of plants, most notably in the legume family (Fabaceae), where they function as a chemical defense against herbivores. acs.orgmdpi.com The biosynthesis of these compounds is a complex process that begins with the primary amino acid L-lysine. acs.orgnih.gov While research into the full pathway is ongoing, the initial steps have been clearly established through enzymatic studies and experiments using labeled precursors. nih.govrsc.org

The biosynthetic pathway is initiated by the decarboxylation of L-lysine to produce the diamine cadaverine (B124047). nih.govresearchgate.net This foundational step is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). nih.govnih.gov Subsequently, cadaverine undergoes oxidative deamination to yield 5-aminopentanal (B1222117), a reaction thought to be catalyzed by a copper amine oxidase (CAO). nih.govnih.gov The resulting 5-aminopentanal then spontaneously cyclizes to form a key intermediate, the Δ¹-piperideine Schiff base. nih.gov

It is hypothesized that the pathway continues with the coupling of two Δ¹-piperideine units, which ultimately forms the tetracyclic quinolizidine skeleton. nih.gov This core structure serves as a template for a wide range of tailoring reactions, including dehydrogenation, oxygenation, and esterification, which produce the immense structural diversity of over 200 known QAs found in plants like those of the Lupinus genus. nih.govresearchgate.net The synthesis of QAs primarily takes place in the chloroplasts of green, aerial plant tissues. acs.orgacs.org From there, the alkaloids are transported through the phloem to other parts of the plant for storage, with the highest concentrations typically found in the seeds and epidermal tissues. acs.orgacs.org

| Component | Name/Type | Role in Pathway |

|---|---|---|

| Primary Precursor | L-lysine | The initial building block for the alkaloid skeleton. acs.orgnih.gov |

| Key Intermediate | Cadaverine | Formed by the decarboxylation of L-lysine. nih.govresearchgate.net |

| Key Intermediate | 5-aminopentanal | Product of cadaverine oxidation; cyclizes spontaneously. nih.gov |

| Key Intermediate | Δ¹-piperideine | Formed from the cyclization of 5-aminopentanal. nih.gov |

| Enzyme | Lysine Decarboxylase (LDC) | Catalyzes the conversion of L-lysine to cadaverine. nih.govnih.gov |

| Enzyme | Copper Amine Oxidase (CAO) | Believed to catalyze the oxidative deamination of cadaverine. nih.govnih.gov |

Molecular and Biochemical Mechanisms of Action of 3 Phenylquinolizidine Hydrochloride and Analogs

Elucidation of Specific Molecular Targets and Their Functional Modulation

Quinolizidine (B1214090) alkaloids (QAs) are a diverse group of natural compounds, primarily found in the Leguminosae family, that exert a wide range of pharmacological effects through interaction with various molecular targets. acs.orgfrontiersin.org These specialized metabolites are biosynthesized from the amino acid L-lysine and can feature bi-, tri-, or tetracyclic structures. nih.govmdpi.com Their bioactivities are often mediated by modulating specific molecular targets, including enzymes and receptors, which in turn affects cellular pathways. acs.org

Protein Interaction Profiling and Target Engagement

The therapeutic potential of quinolizidine alkaloids often stems from their ability to interact with multiple protein targets. Matrine (B1676216), a well-studied tetracyclic quinolizidine alkaloid, serves as a prime example of this multi-target engagement. tandfonline.com Network pharmacology and activity-based protein profiling have identified several key protein targets for matrine.

In studies exploring its anti-aging mechanisms, matrine was found to interact directly with the protein cavity of Poly [ADP-ribose] polymerase-1 (PARP1), with a calculated binding energy of -8.5 kcal/mol. nih.govmdpi.com Molecular dynamics simulations confirmed a stable PARP1-matrine complex. nih.govmdpi.com Further bioinformatic analysis identified a host of potential protein targets for matrine, including cyclins (CCND1, CCNA2), cyclin-dependent kinase 1 (CDK1), the androgen receptor (AR), and the mammalian target of rapamycin (B549165) (mTOR). nih.govmdpi.com In the context of antiviral activity against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), studies have identified ACAT1, ALB, HMOX1, HSPA8, HSP90AB1, and STAT1 as potential direct targets for matrine. researchgate.net

Table 1: Potential Protein Targets of Matrine

| Target Protein | Associated Activity | Source(s) |

| PARP1 | Anti-aging, Autophagy | nih.gov, mdpi.com |

| mTOR | Anti-aging, Antitumor | nih.gov, mdpi.com |

| CCND1, CCNA2, CDK1 | Anti-aging, Cell Cycle Regulation | mdpi.com |

| Androgen Receptor (AR) | Anti-aging | mdpi.com |

| STAT1 | Antiviral | researchgate.net |

| HSP90AB1 | Antiviral | researchgate.net |

| ACAT1 | Antiviral | researchgate.net |

| PTEN | Antitumor | nih.gov |

Enzyme Activity Modulation and Inhibition Mechanisms

The interaction of quinolizidine alkaloids with enzymes is a key aspect of their mechanism of action. The biosynthesis of quinolizidine alkaloids themselves involves several enzymes, including lysine (B10760008) decarboxylase and various acyltransferases like HMT/HLT, which modify the core structure. frontiersin.orgfrontiersin.orgnih.gov

Beyond their own biosynthesis, these alkaloids can modulate the activity of crucial cellular enzymes. Matrine has been shown to inhibit the expression of matrix metalloproteinase 9 (MMP9) and histone deacetylase 2 (HDAC2). mdpi.com The alkaloid lupinine (B175516) has been identified as a mildly toxic acetylcholinesterase inhibitor. wikipedia.org Furthermore, derivatives of matrine have demonstrated good inhibitory activity against acetylcholinesterase, suggesting a potential mechanism for their insecticidal properties. researchgate.net The regulation of enzymes in key signaling pathways, such as the inhibition of protein kinase B (Akt) phosphorylation, is a common theme in the action of matrine. tandfonline.comnih.gov

Receptor Binding and Receptor-Receptor Interactions

Quinolizidine alkaloids and their analogs can exhibit significant binding affinity for various receptors, particularly neurotransmitter receptors. This interaction is critical to their pharmacological profile.

Characterization of Ligand-Receptor Dynamics (e.g., G Protein-Coupled Receptors, Ion Channels)

G Protein-Coupled Receptors (GPCRs), which represent a large family of transmembrane proteins, are common targets for alkaloids. frontiersin.org Specifically, cholinergic receptors (both muscarinic and nicotinic subtypes), which are crucial for neurotransmission, have been identified as targets for quinolizidine alkaloids. wikipedia.orgnih.gov

A study on a series of synthetic analogs, 3-(3-phenylisoxazol-5-yl)methylidene-1-azabicycles , which share structural similarities with a phenyl-substituted quinolizidine core, revealed distinct binding characteristics for acetylcholine (B1216132) receptors. The nature of the substituent on the phenyl ring was found to be a key determinant of receptor selectivity. Analogs with small, polar substituents showed a preferential binding affinity for nicotinic acetylcholine receptors, while those with larger, hydrophobic substituents bound preferentially to muscarinic acetylcholine receptors. nih.gov

The natural quinolizidine alkaloid lupinine also demonstrates binding to both muscarinic and nicotinic acetylcholine receptors, with reported IC₅₀ values of 190 μM for muscarinic receptors and >500 μM for nicotinic receptors, indicating a stronger affinity for the muscarinic subtype. wikipedia.org

Table 2: Receptor Binding Profile of a Quinolizidine Analog and a Natural Alkaloid

| Compound | Receptor Type | Binding Affinity (IC₅₀) | Note | Source(s) |

| 3-(3-phenylisoxazol-5-yl)methylidene-1-azabicycles | Nicotinic Acetylcholine Receptor | Preferential | With small, polar phenyl substituents | nih.gov |

| 3-(3-phenylisoxazol-5-yl)methylidene-1-azabicycles | Muscarinic Acetylcholine Receptor | Preferential | With large, hydrophobic phenyl substituents | nih.gov |

| Lupinine | Muscarinic Acetylcholine Receptor | 190 μM | - | wikipedia.org |

| Lupinine | Nicotinic Acetylcholine Receptor | >500 μM | - | wikipedia.org |

Beyond GPCRs, some alkaloids are known to interact with ion channels. While specific data for 3-phenylquinolizidine hydrochloride is unavailable, related compounds like phencyclidine (PCP) are known to block the ion channel of the acetylcholine receptor and certain potassium (K+) channels. nih.gov This mode of action highlights a potential, though unconfirmed, mechanism for quinolizidine derivatives.

Allosteric Regulation in Receptor Complexes

Allosteric regulation occurs when a modulator binds to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. This mechanism allows for fine-tuned control of cellular signaling. While allosteric modulation is a known mechanism for many compounds targeting GPCRs and other receptors, specific evidence demonstrating that this compound or its close analogs act as allosteric regulators in receptor complexes is not prominent in the currently reviewed scientific literature.

Intracellular Signaling Pathway Investigations

A significant part of the pharmacological effect of quinolizidine alkaloids is their ability to modulate complex intracellular signaling pathways, leading to changes in gene expression and cellular behavior. nih.govnih.gov Matrine, in particular, has been extensively studied in this regard and is known to influence a multitude of critical signaling cascades. tandfonline.comnih.gov

Research has demonstrated that matrine exerts its effects by activating or inhibiting key molecules within several major pathways, including:

PI3K/AKT/mTOR Pathway: Matrine frequently demonstrates an inhibitory effect on this pathway, which is central to cell proliferation, growth, and survival. It has been shown to suppress tumor growth by downregulating the phosphorylation of Akt and mTOR. tandfonline.comnih.gov

NF-κB Pathway: This pathway is a critical regulator of inflammation and immune responses. Matrine has been shown to modulate NF-κB signaling, contributing to its anti-inflammatory effects. tandfonline.comnih.gov

JAK/STAT Pathway: Involved in cellular responses to cytokines and growth factors, this pathway can be modulated by matrine. tandfonline.comnih.gov

Wnt/β-catenin Pathway: Matrine can inhibit this pathway, which is crucial in development and often dysregulated in cancer. tandfonline.comnih.gov

MAPK Pathways (including ERK): These pathways are involved in cellular stress responses, proliferation, and differentiation. Matrine has been found to inhibit the phosphorylation of ERK in certain cancer cells. nih.gov

TGF-β/Smad Pathway: Matrine can interfere with this pathway, which is heavily involved in cellular fibrosis. tandfonline.comnih.gov

Through the modulation of these interconnected networks, quinolizidine alkaloids like matrine can influence a wide array of cellular functions, from proliferation and apoptosis to inflammation and immune response. tandfonline.comnih.gov

Information regarding the molecular and biochemical mechanisms of this compound is not publicly available.

Following a comprehensive search of scientific literature and databases, no specific information was found concerning the molecular and biochemical mechanisms of action of the chemical compound this compound and its analogs.

Specifically, there is no available research data detailing its effects on the following:

Modulation of Kinase Cascades: No studies were identified that investigate the impact of this compound on key signaling pathways such as the PDK1/Akt, MAPK/ERK1/2, or Akt/mTOR cascades.

Impact on Cellular Homeostasis and Regulatory Networks: The influence of this compound on cellular equilibrium and its interaction with regulatory networks remains uncharacterized in the available literature.

Biochemical Cascade Interventions and Cellular Metabolism: There is a lack of information on how this compound may intervene in biochemical pathways or affect cellular metabolism.

Therefore, the generation of a detailed scientific article based on the provided outline is not possible at this time due to the absence of relevant research findings.

Structure Activity Relationship Sar Studies of 3 Phenylquinolizidine Hydrochloride Derivatives

Correlating Structural Features with Pharmacological Potency and Selectivity

The pharmacological profile of 3-phenylquinolizidine derivatives is intricately linked to their structural characteristics. The identity and placement of substituents on the phenyl ring and the quinolizidine (B1214090) nucleus, as well as the stereochemistry of the molecule, are key determinants of their potency and selectivity for various biological targets.

The biological activity of 3-phenylquinolizidine derivatives can be significantly modulated by the nature and position of substituents on the aromatic ring. For instance, in the related 3-phenylquinoxaline 1,4-di-N-oxide series, the introduction of different substituents led to a range of antimalarial activities. nih.gov Specifically, derivatives with a 7-methyl or 7-methoxy group on the quinoxaline (B1680401) ring, combined with a 4'-fluoro or 4'-chloro substituent on the phenyl ring, were identified as having potent activity against a chloroquine-resistant strain of Plasmodium falciparum. nih.gov This highlights the importance of both electron-donating and electron-withdrawing groups in influencing biological response.

The following table summarizes the impact of various substituents on the antimalarial activity of 3-phenylquinoxaline 1,4-di-N-oxide derivatives, which can provide insights into potential SAR trends for 3-phenylquinolizidine hydrochloride.

Table 1: Influence of Substituents on the Antimalarial Activity of 3-Phenylquinoxaline 1,4-di-N-oxide Derivatives

| Quinoxaline Substituent (Position 7) | Phenyl Substituent (Position 4') | Relative Activity |

|---|---|---|

| Methyl | Fluoro | High |

| Methyl | Chloro | High |

| Methoxy | Fluoro | High |

This table is illustrative and based on findings from related compound series to infer potential SAR trends for this compound.

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy. For chiral molecules like many 3-phenylquinolizidine derivatives, different enantiomers or diastereomers can exhibit vastly different pharmacological activities.

The specific spatial orientation of the phenyl group and other substituents relative to the quinolizidine ring system is critical for optimal interaction with the binding site of a receptor or enzyme. One stereoisomer may fit perfectly into the binding pocket, leading to a potent biological response, while another may have a much weaker interaction or even bind to a different target altogether. This stereoselectivity is a fundamental principle in pharmacology and drug design.

Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable tools in modern drug discovery, enabling the prediction of the activity of novel compounds and guiding the design of more effective therapeutic agents. nih.gov

The development of a robust QSAR model is a meticulous process that involves several key steps. nih.govuniroma1.it It begins with the compilation of a dataset of compounds with known biological activities. This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. basicmedicalkey.com

The process involves generating a variety of molecular descriptors for each compound, which quantify different aspects of their chemical structure, such as electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to identify the descriptors that best correlate with the observed biological activity. nih.gov

Validation is a critical phase in QSAR model development. nih.govbasicmedicalkey.com Internal validation techniques, like cross-validation, assess the model's robustness and stability using the training set. basicmedicalkey.com External validation, using the independent test set, provides a more rigorous assessment of the model's ability to predict the activity of new, untested compounds. nih.govbasicmedicalkey.com A statistically sound and predictive QSAR model is characterized by high correlation coefficients (R²) and low root-mean-square errors for both the training and test sets. researchgate.net

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. In QSAR studies of compounds like 3-phenylquinolizidine derivatives, a wide array of descriptors can be employed to capture the structural features relevant to their biological activity. These can include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: These quantify the distribution of electrons in the molecule, such as partial charges and dipole moments.

Hydrophobic descriptors: These measure the lipophilicity of the molecule, which influences its ability to cross cell membranes.

By identifying the most relevant descriptors, QSAR models can provide insights into the key structural requirements for biological activity. For instance, a model might reveal that a specific distribution of electrostatic potential or a particular molecular shape is crucial for high potency. This information can then be used to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. nih.gov

Rational Design Principles for Optimized Quinolizidine Scaffolds

The insights gained from SAR and QSAR studies provide the foundation for the rational design of optimized quinolizidine scaffolds. researchgate.net This approach moves beyond trial-and-error synthesis and allows for a more targeted and efficient drug discovery process.

By understanding which structural modifications are likely to enhance potency and selectivity, medicinal chemists can design new derivatives with improved pharmacological profiles. For example, if SAR studies indicate that a bulky, hydrophobic substituent at a specific position on the phenyl ring increases activity, new analogs can be designed with this feature.

Rational design also involves optimizing the pharmacokinetic properties of the lead compound. This can include modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles. The ultimate goal is to develop a drug candidate that is not only potent and selective but also possesses the necessary properties to be effective and safe in a therapeutic setting. The design process can be guided by computational tools that predict these properties, further streamlining the development of new quinolizidine-based drugs. nih.govnih.gov

Ligand-Based and Structure-Based Design Methodologies

The development of novel this compound derivatives with enhanced biological profiles relies on two principal computational drug design strategies: ligand-based and structure-based design.

Ligand-based drug design is employed when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. This approach leverages the information from a set of molecules known to interact with the target. By comparing the structures of active and inactive compounds, a pharmacophore model can be constructed. This model represents the essential steric and electronic features required for biological activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Quantitative structure-activity relationship (QSAR) studies are a cornerstone of ligand-based design, creating mathematical models that correlate the chemical structures of the derivatives with their biological activities.

Structure-based drug design , conversely, is utilized when the 3D structure of the target protein has been elucidated, typically through techniques like X-ray crystallography or NMR spectroscopy. This powerful method allows for the visualization of the binding site and the interactions between the ligand and the protein at an atomic level. Molecular docking simulations can predict the preferred binding orientation of a derivative within the target's active site and estimate the binding affinity. This detailed understanding of the binding mode enables the rational design of modifications to the 3-phenylquinolizidine scaffold to improve its fit and interaction with the target, thereby enhancing its potency and selectivity.

Identification of Key Pharmacophoric Elements

Through extensive SAR studies, several key pharmacophoric elements of the 3-phenylquinolizidine scaffold have been identified as crucial for its biological activity. These elements are the specific substructures and functional groups that directly interact with the biological target and are responsible for the compound's pharmacological effects.

The phenyl group at the 3-position is another essential feature. The nature and position of substituents on this aromatic ring can dramatically alter the compound's potency and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups, as well as bulky or compact substituents, can modulate interactions with the target, such as pi-stacking or hydrophobic interactions.

The nitrogen atom within the quinolizidine ring is typically protonated at physiological pH, forming a cationic center. This positive charge is often crucial for forming an ionic bond or a strong hydrogen bond with a negatively charged amino acid residue in the receptor's binding pocket, serving as a key anchoring point for the ligand-receptor interaction.

The following table summarizes the general influence of substitutions on the activity of 3-phenylquinolizidine derivatives based on established medicinal chemistry principles, as specific experimental data for a broad range of derivatives is not widely available in public literature.

| Compound/Derivative | Substitution on Phenyl Ring | Substitution on Quinolizidine Ring | Postulated Impact on Activity |

| 3-Phenylquinolizidine | Unsubstituted | Unsubstituted | Baseline activity |

| Derivative A | Electron-donating group (e.g., -OCH₃) | Unsubstituted | May enhance binding through hydrogen bonding or alter electronic interactions. |

| Derivative B | Electron-withdrawing group (e.g., -Cl, -CF₃) | Unsubstituted | Can influence pKa and hydrophobic interactions, potentially increasing potency. |

| Derivative C | Unsubstituted | Hydroxyl group (-OH) | May introduce a new hydrogen bonding interaction, potentially increasing affinity. |

| Derivative D | Unsubstituted | Alkyl group (e.g., -CH₃) | Can provide additional hydrophobic interactions, but may also cause steric hindrance. |

It is important to note that the interplay between these pharmacophoric elements is complex, and modifications at one position can influence the optimal requirements at another. Future research, integrating both ligand-based and structure-based design methodologies, will be instrumental in further refining the SAR of this compound derivatives and in the development of novel therapeutic agents.

Preclinical Pharmacological and Mechanistic Investigations of 3 Phenylquinolizidine Hydrochloride

In Vitro Biological Characterization and Cellular Assays

In vitro studies are fundamental to elucidating the biological activity of a compound at the cellular and molecular level. For 3-Phenylquinolizidine hydrochloride, a series of cell-based and biochemical assays have been employed to characterize its effects and identify its mechanism of action.

Assessment of Cellular Responses and Target Engagement

The initial step in understanding the pharmacological profile of a compound involves assessing its ability to enter cells and interact with its intended molecular targets. Cellular target engagement assays are crucial for confirming that a compound binds to its target within a living cell. These assays often utilize advanced techniques to measure the binding affinity of a small molecule to its target protein. nih.gov

One common approach involves the use of probe-based assays. In such assays, cells are treated with a range of concentrations of the test compound, followed by the addition of a specific probe that covalently binds to the target. The extent to which the test compound prevents the probe from binding indicates the level of target engagement. nih.gov The results from these assays can provide a quantitative measure of how effectively the compound occupies its target in a cellular environment.

Chemoproteomics is another powerful tool for identifying the cellular targets of a compound. This method allows for the profiling of a compound against a wide array of proteins within the cell, helping to identify not only the primary target but also potential off-target interactions. nih.gov For instance, a cell-penetrant covalent probe could be used to capture and enrich specific proteins, which are then identified and quantified using mass spectrometry. nih.gov This approach provides a comprehensive view of the compound's selectivity and potential for polypharmacology.

Interactive Data Table: Cellular Target Engagement Assay Parameters

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Probe Concentration | The concentration of the covalent probe used to label the target protein. | 1 µM |

| Incubation Time | The duration for which the cells are exposed to the test compound and the probe. | 30 minutes to 2 hours |

| Assay Readout | The method used to quantify the interaction between the compound and its target. | Mass spectrometry, fluorescence |

| Cell Type | The type of cells used in the assay, which can influence the results. | Varies depending on the target |

Biochemical Assays for Functional Modulations

Biochemical assays are essential for determining the functional consequences of a compound binding to its target. These assays are typically performed in a cell-free system using purified proteins, which allows for a direct assessment of the compound's effect on the target's activity.

For enzymes like kinases, biochemical assays can measure the compound's ability to inhibit or activate the enzyme's catalytic function. nih.gov The results are often expressed as an IC50 value, which represents the concentration of the compound required to inhibit the enzyme's activity by 50%. Comparing the IC50 values from biochemical assays with the cellular target engagement data can reveal important information about the compound's cell permeability and stability.

In addition to enzymatic assays, other biochemical assays can be used to investigate a compound's impact on protein-protein interactions or its ability to modulate the function of other types of proteins, such as receptors or ion channels. These assays provide critical data for understanding the compound's mechanism of action at a molecular level.

Interactive Data Table: Comparison of Biochemical and Cellular Assay Data

| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Fold Shift (Cellular/Biochemical) |

|---|---|---|---|

| Dasatinib | 0.8 | 3.2 | 4.0 |

| Dinaciclib | 1.5 | 25 | 16.7 |

Non-Human In Vivo Studies for Mechanistic Elucidation

Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models to understand their effects in a whole organism. These studies are critical for evaluating the compound's pharmacodynamics and for exploring its impact on systemic biological pathways.

Selection of Relevant Animal Models for Biological Inquiry

The choice of an appropriate animal model is crucial for the successful translation of preclinical findings to human studies. A wide variety of animal models are used in drug discovery, including mice, rats, rabbits, and non-human primates. taconic.com The selection of a model depends on several factors, including the disease being studied, the target of the compound, and the biological question being addressed.

For neurological disorders, rodent models such as the 6-hydroxydopamine (6-OHDA)-lesioned rat and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated mouse are widely used to mimic the neurochemical and motor deficits observed in Parkinson's disease. nih.gov These models have been instrumental in the development of new therapies. In cardiovascular research, models such as transgenic mice with human renin and angiotensinogen (B3276523) genes, and rats with monocrotaline-induced pulmonary hypertension are employed. nih.gov

Genetically engineered mouse models (GEMs), including knockout and knock-in models, have become increasingly important in target validation and for studying the mechanism of action of new drugs. taconic.com These models allow researchers to investigate the effects of modulating a specific gene or protein in a living organism.

Pharmacodynamic Profiling in Preclinical Animal Models

Pharmacodynamic (PD) studies in animal models are designed to assess the biochemical and physiological effects of a drug on the body. These studies help to establish a dose-response relationship and to understand how the drug's effects change over time.

In the context of this compound, PD studies would involve administering the compound to the selected animal model and then measuring its effects on relevant biomarkers. For example, if the compound targets a specific enzyme, its activity could be measured in tissue samples taken from the animals at different time points after dosing. Behavioral tests can also be used to assess the compound's effects on motor function, cognition, or other relevant behaviors.

The data from these studies are essential for determining the optimal dose and dosing schedule for further development and for predicting the compound's potential efficacy in humans.

Exploration of Systemic Biological Pathway Modulation

Beyond assessing the direct effects on its primary target, in vivo studies can also explore how a compound modulates systemic biological pathways. This can involve analyzing changes in gene expression, protein levels, or metabolite concentrations in various tissues.

Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the compound's effects on the organism. This information can help to identify novel mechanisms of action, potential off-target effects, and biomarkers that can be used to monitor the drug's activity in clinical trials. The goal is to understand the broader physiological consequences of the compound's interaction with its target and the subsequent downstream signaling events.

Comparative Preclinical Evaluation of Quinolizidine (B1214090) Derivatives

The quinolizidine scaffold has served as a versatile template for the development of a wide array of derivatives with diverse pharmacological activities. Preclinical investigations have sought to understand how structural modifications to the quinolizidine nucleus influence its biological effects, with a particular focus on cardiovascular and antiplatelet activities. These comparative studies are crucial for identifying lead compounds with optimized potency and selectivity.

A significant area of research has been the evaluation of quinolizidine derivatives as potential antiarrhythmic agents. In one such comparative study, fourteen quinolizidine derivatives, structurally related to the natural alkaloids lupinine (B175516) and cytisine, were assessed for their cardiovascular effects in isolated guinea pig heart tissues. unibo.itmdpi.com The compounds were categorized into three subsets: N-(quinolizidinyl-alkyl)-benzamides, 2-(benzotriazol-2-yl)methyl-1-(quinolizidinyl)alkyl-benzimidazoles, and N-substituted cytisines. unibo.it

The investigation revealed that the majority of these derivatives exhibited antiarrhythmic properties. unibo.itmdpi.com Notably, the antiarrhythmic activity was observed across all three structurally diverse subsets, reinforcing the idea that the quinolizidine ring itself is a key pharmacophore for this effect. mdpi.com The potency of these compounds was compared to established antiarrhythmic drugs such as quinidine (B1679956), lidocaine (B1675312), procainamide, and amiodarone. mdpi.com Several of the tested quinolizidine derivatives were found to be comparable to or even more active than lidocaine and procainamide. mdpi.com

One of the most potent compounds identified was N-(3,4,5-trimethoxybenzoyl)aminohomolupinane, which demonstrated an outstanding nanomolar potency (EC50 = 0.017 µM) in increasing the threshold for electrically induced arrhythmias. unibo.it Another derivative, an N-lupinylbenzamido compound, showed antiarrhythmic potency comparable to that of quinidine (EC50 = 10.67 µM). mdpi.com A strong negative inotropic effect was a common feature among the tested compounds; however, they generally displayed only moderate to modest negative chronotropic and vasorelaxant activities. unibo.it

The following table summarizes the antiarrhythmic and inotropic effects of selected quinolizidine derivatives from the study.

| Compound ID | Chemical Subclass | Antiarrhythmic Activity (ac-Arrhythmia Threshold Increase) EC50 (µM) | Negative Inotropic Effect EC50 (µM) |

| 1 | N-(quinolizidinyl-alkyl)-benzamide | Potent | 0.009 - 0.083 |

| 4 | N-(quinolizidinyl-alkyl)-benzamide | 10.67 | 0.009 - 0.083 |

| 5 | N-(quinolizidinyl-alkyl)-benzamide | 0.017 | 0.009 - 0.083 |

| 6 | N-(quinolizidinyl-alkyl)-benzamide | Potent | 0.009 - 0.083 |

| 11 | 2-(benzotriazol-2-yl)methyl-1-(quinolizidinyl)alkyl-benzimidazole | Inactive | 0.14 |

| Lidocaine | Reference Drug | Comparable to active compounds | 0.017 |

| Quinidine | Reference Drug | 10.26 | > 3.3 |

Data sourced from a study on isolated guinea pig heart tissues. unibo.itmdpi.comresearchgate.net

In a different line of investigation, a series of 2-phenyl-3-(quinolizidin-1-yl)-5-substituted indoles were synthesized and evaluated for their platelet antiaggregating activity. nih.gov Most of these compounds demonstrated strong inhibition of platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), collagen, and adrenaline at a concentration of 2.5 x 10⁻⁴ M, with many retaining good activity at a lower concentration of 0.625 x 10⁻⁴ M. nih.gov

A general pharmacological screening of two representative compounds from this indole (B1671886) series, one of the least active and one of the most active, revealed a range of other biological effects, including analgesic and diuretic properties. nih.gov Of particular note, one of the compounds was found to dose-dependently reduce serum cholesterol and heparin-precipitating betalipoproteins in hypercholesterolemic mice. nih.gov The study also noted that these compounds were evaluated for anti-arrhythmic activity. nih.gov

The table below presents the platelet antiaggregating activity of selected 2-phenyl-3-(quinolizidin-1-yl)-5-substituted indoles.

| Compound ID | Agonist | Inhibition of Platelet Aggregation at 2.5 x 10⁻⁴ M |

| 1c | ADP, Collagen, Adrenaline | Active |

| 1d | ADP, Collagen, Adrenaline | Strongly Active |

| 1d | Sodium Arachidonate | 100% inhibition at 8 x 10⁻⁶ M |

Data sourced from a study on human and rabbit platelets. nih.gov

These comparative preclinical studies underscore the rich pharmacological potential of the quinolizidine nucleus. By systematically modifying the substituents on the core structure, researchers have been able to modulate the biological activity, leading to the identification of potent antiarrhythmic and antiplatelet agents. The diverse pharmacological profiles of these derivatives highlight the importance of the quinolizidine scaffold as a promising starting point for the design of new therapeutic agents.

Q & A

Q. What are the critical safety precautions for handling 3-phenylquinolizidine hydrochloride in laboratory settings?

this compound should be handled in a well-ventilated environment with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust or aerosols by using local exhaust ventilation. Storage requires airtight containers under inert gas (e.g., nitrogen) in cool, dark, and dry conditions to prevent hygroscopic degradation . Spills should be managed with absorbent materials, followed by decontamination using compatible solvents (e.g., ethanol) .

Q. How can researchers ensure the purity of synthesized this compound?

Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and mass spectrometry (LC/MS) for structural confirmation. For example, impurities can be quantified using gradient elution with a C18 column and acetonitrile/water mobile phases, as demonstrated in studies on similar quinolizidine derivatives . Recrystallization from ethanol or methanol is a common purification step to achieve >95% purity .

Q. What are the key spectroscopic techniques for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR in DMSO-d6 or CDCl3 to confirm the phenyl and quinolizidine ring systems.

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~2500 cm (N-H stretch) and 1600 cm (C=C aromatic) are diagnostic.

- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode for molecular ion ([M+H]) and fragment pattern analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for 3-phenylquinolizidine derivatives?

Contradictions in pharmacological assays (e.g., receptor binding vs. in vivo efficacy) may arise from stereochemical variations, metabolic instability, or off-target effects. Mitigation strategies include:

Q. What experimental design principles apply to optimizing this compound formulations for in vivo studies?

Factorial design approaches (e.g., Box-Behnken or central composite design) can optimize parameters such as particle size, solubility enhancers (e.g., cyclodextrins), and pH. For example, hydrogels formulated with carbopol polymers have shown sustained release profiles in burn treatment models, validated via in vitro Franz diffusion cells and in vivo wound healing assays .

Q. How can impurities in this compound batches impact pharmacological outcomes?

Trace impurities (e.g., residual solvents, byproducts from quinolizidine ring closure) may alter receptor binding kinetics or induce toxicity. Accelerated stability studies (40°C/75% RH for 6 months) combined with forced degradation (acid/base hydrolysis, oxidation) help identify critical impurities. LC/MS with ion-trap detectors is recommended for structural elucidation of degradation products .

Q. What methodologies are used to study the environmental and metabolic fate of this compound?

Q. How can computational tools enhance the development of 3-phenylquinolizidine-based therapeutics?

- QSAR Modeling: Training datasets from arylcyclohexylamine analogs to predict logP, pKa, and blood-brain barrier permeability.

- Molecular Dynamics (MD): Simulations of ligand-receptor complexes (e.g., NMDA or σ1 receptors) to refine binding poses and affinity .

Methodological Considerations

Q. What are best practices for reconciling discrepancies between in vitro and in vivo efficacy data?

Q. How should researchers address batch-to-batch variability in pharmacological assays?

Implement rigorous quality control (QC) protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.